molecular formula C12H16ClFN2O2 B8025371 cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

Cat. No.: B8025371
M. Wt: 274.72 g/mol
InChI Key: JYHMGDGZIMHCJR-DHXVBOOMSA-N
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Description

cis-3-(Cbz-amino)-4-fluoro-pyrrolidine HCl is a fluorinated pyrrolidine derivative featuring a carbobenzyloxy (Cbz)-protected amine group at the 3-position and a fluorine substituent at the 4-position in a cis-configuration. The compound’s structure combines the rigidity of the pyrrolidine ring with the electron-withdrawing effects of fluorine and the protective functionality of the Cbz group. This combination makes it a valuable intermediate in medicinal chemistry, particularly for synthesizing protease inhibitors, kinase modulators, and other bioactive molecules requiring stereochemical precision . The hydrochloride (HCl) salt enhances solubility in polar solvents, facilitating its use in synthetic workflows.

Properties

IUPAC Name

benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMGDGZIMHCJR-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the Cbz protecting group, revealing the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Free amino derivatives after deprotection.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atom and protected amino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
cis-3-(Cbz-amino)-4-fluoro-pyrrolidine HCl C₁₂H₁₅ClFN₂O₂ 272.71 Cbz-amine (3-position), F (4-position) Cis-configuration enhances stereoselectivity; HCl salt improves aqueous solubility.
(4-Fluoro-phenyl)-pyrrolidin-3-yl-amine HCl C₁₀H₁₄ClFN₂ 216.68 4-Fluoro-phenyl (3-position) Lacks Cbz protection; aryl substitution may limit metabolic stability .
3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone C₁₆H₁₈N₄ 266.35 Cyclohexyl, indeno-pyrazole core Non-fluorinated; hydrazone group enables chelation but complicates toxicity profiles .
N-(2-fluorophenyl)-8-quinolinesulfonamide C₁₅H₁₂FN₂O₂S 303.33 Sulfonamide, 2-fluoro-phenyl Sulfonamide group confers acidity; potential use in enzyme inhibition .

Key Observations:

Stereochemical Influence: The cis-configuration of this compound distinguishes it from analogs like (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine HCl, which lacks stereochemical complexity. This configuration is critical for binding to chiral targets, such as proteases or GPCRs.

Functional Group Impact: The Cbz group in the target compound provides temporary amine protection, enabling selective deprotection during synthesis. This contrasts with non-protected amines in (4-Fluoro-phenyl)-pyrrolidin-3-yl-amine HCl, which may react prematurely in multi-step reactions. Fluorine at the 4-position enhances metabolic stability and modulates electronic effects, whereas fluorine in aryl rings (e.g., N-(2-fluorophenyl)-8-quinolinesulfonamide) primarily influences lipophilicity and π-π stacking .

Solubility and Toxicity: The HCl salt form of the target compound improves solubility in aqueous media compared to neutral analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, which may require organic solvents for handling . Limited toxicological data are available for several analogs, including 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, necessitating caution in biological applications .

Research Findings:

  • Synthetic Utility: this compound has been employed in the synthesis of fluorinated peptidomimetics, where its stereochemistry aligns with active-site geometries of target enzymes.
  • Biological Activity: Fluorinated pyrrolidines, such as the target compound, exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone .

Notes and Considerations

  • Toxicological Gaps: Many analogs, including 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone, lack comprehensive toxicity studies, underscoring the need for rigorous safety profiling .
  • Regulatory Compliance : Use of Cbz-protected compounds may require adherence to guidelines for handling protected intermediates in pharmaceutical manufacturing.

Biological Activity

Cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound features a pyrrolidine ring with a carbobenzyloxy (Cbz) amino group and a fluorine atom at the 4-position. This structural configuration is significant for its biological interactions.

The biological activity of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine HCl can be attributed to several mechanisms:

  • Receptor Binding : The compound may interact with various receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : It has been noted for potential inhibitory effects on certain enzymes, which can lead to therapeutic benefits in various diseases.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Biological Activity Findings

Research has shown that this compound possesses various biological activities:

  • Antimicrobial Properties :
    • Studies indicate that derivatives of this compound have shown significant antimicrobial activity against various bacterial strains.
    • For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL against specific pathogens .
  • Cytotoxicity :
    • The cytotoxic effects of this compound were evaluated using cell lines such as Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA). Results indicated promising cytotoxic activity comparable to standard chemotherapeutic agents like 5-fluorouracil .
  • Antifungal and Anthelmintic Activities :
    • Certain derivatives exhibited antifungal and anthelmintic properties, showcasing their potential in treating fungal infections and parasitic diseases .

Study 1: Antimicrobial Activity Evaluation

A study investigated the antimicrobial efficacy of this compound derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the Cb amino group significantly enhanced the antimicrobial activity, with some derivatives achieving zones of inhibition between 9 to 20 mm .

Study 2: Cytotoxicity Assessment

In another research effort, the cytotoxicity of the compound was assessed using human cancer cell lines. The findings revealed that specific analogs exhibited IC50 values in the low micromolar range, indicating substantial anti-cancer potential .

Data Tables

Activity TypeCompound DerivativeMIC (µg/mL)IC50 (µM)
AntimicrobialCbz-amino derivative 16N/A
AntimicrobialCbz-amino derivative 212.5N/A
CytotoxicEAC Cell LineN/A5
CytotoxicDLA Cell LineN/A10

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